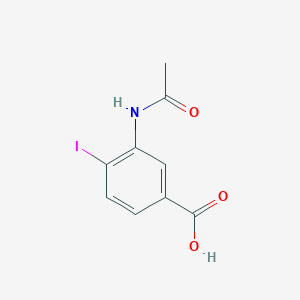
2-(5-Iodo-2-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Iodo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the acetonitrile group is attached to a 5-iodo-2-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-methylphenyl)acetonitrile typically involves the iodination of 2-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where 2-methylphenylacetonitrile is first diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Iodo-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted phenylacetonitriles.
Oxidation and Reduction: Products include alcohols, aldehydes, or other oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-(5-Iodo-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Iodo-2-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their activity. The iodine atom can play a crucial role in the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
- 2-(3-Iodo-2-methylphenyl)acetonitrile
- 2-Iodophenylacetonitrile
- (5-Isopropyl-2-methylphenyl)acetonitrile
Comparison: 2-(5-Iodo-2-methylphenyl)acetonitrile is unique due to the specific position of the iodine atom, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H8IN |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(5-iodo-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
PHUMIJGXCNBRDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)








